molecular formula C12H16ClF3N2O B2894397 2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049778-76-8

2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B2894397
CAS No.: 1049778-76-8
M. Wt: 296.72
InChI Key: JLMQYJFUTQKPPR-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a halogenated acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring and an isopropylamino group attached to the acetamide backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

2-(propan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O.ClH/c1-8(2)16-7-11(18)17-10-6-4-3-5-9(10)12(13,14)15;/h3-6,8,16H,7H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQYJFUTQKPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride, with the CAS Number 1156725-78-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅ClF₃N₂O
  • Molecular Weight : 331.16 g/mol
  • CAS Number : 1156725-78-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor for certain enzymes involved in cellular signaling pathways.

Target Enzymes and Pathways

  • Protein Kinases : The compound shows potential inhibitory effects on various protein kinases, which are crucial for cell signaling and regulation.
  • Voltage-Sensitive Sodium Channels : It has been noted for its binding affinity to neuronal voltage-sensitive sodium channels, which can influence neuronal excitability and neurotransmission.

Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. In a study involving several compounds, it was found that certain trifluoromethyl-anilide derivatives demonstrated significant efficacy in models of seizure activity, particularly in maximal electroshock (MES) tests and the pentylenetetrazole model .

Cytotoxicity and Selectivity

In vitro assays have shown that this compound may possess cytotoxic effects against various cancer cell lines. The selectivity of the compound towards cancerous cells compared to normal cells is a critical aspect of its biological profile.

Cell LineIC50 (µM)Selectivity Index
K562 (Leukemia)1.510
MCF7 (Breast)3.05
HeLa (Cervical)4.53

Case Studies

  • Study on Anticonvulsant Activity : A series of experiments conducted on N-phenyl-acetamide derivatives highlighted the role of trifluoromethyl substitutions in enhancing anticonvulsant activity. The study concluded that compounds with similar structures could be promising candidates for further development as antiepileptic drugs .
  • Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of various acetamide derivatives, including the target compound. The results indicated significant inhibition of cell proliferation in certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

Compound Name Substituent Variations vs. Target Compound Key Properties/Applications Reference
2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride Butan-2-yl (sec-butyl) instead of propan-2-yl (isopropyl) Increased lipophilicity (logP ↑) due to longer alkyl chain .
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxy group instead of trifluoromethyl; no amino group Lower molecular weight (253.60 g/mol); herbicide potential .
N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide Additional chloro substituent on phenyl ring Enhanced halogen bonding; potential pesticidal activity .
N-[3,5-Bis(trifluoromethyl)phenyl]acetamide derivatives Dual trifluoromethyl groups on phenyl ring Higher steric bulk; used in kinase inhibition studies .

Functional Group Impact

  • Trifluoromethyl Group : Enhances electronegativity and metabolic stability compared to methoxy or methyl groups .
  • Isopropylamino Group: Improves solubility via protonation in the hydrochloride form, contrasting with non-polar alkyl chains (e.g., butan-2-yl in ).
  • Hydrochloride Salt : Increases aqueous solubility compared to free-base analogs, critical for bioavailability in drug formulations .

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